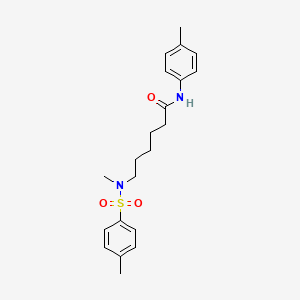

6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide

Description

Properties

IUPAC Name |

6-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-methylphenyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-17-8-12-19(13-9-17)22-21(24)7-5-4-6-16-23(3)27(25,26)20-14-10-18(2)11-15-20/h8-15H,4-7,16H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUOQMDMMOFXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCCCN(C)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting 4-dimethylphenylamine with a sulfonyl chloride derivative under basic conditions.

Attachment of the hexanamide backbone: The sulfonamide intermediate is then reacted with a hexanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems may also be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Studying its effects on biological systems, particularly its antimicrobial properties.

Medicine: Potential use as an antimicrobial agent or in drug development.

Industry: Applications in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism by which 6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

N-(p-Tolyl)acetamide Derivatives ()

Compounds such as 2-(2,4-dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (8a) and (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) share the N-(p-tolyl)acetamide motif . Unlike the target compound, these analogs incorporate thiazolidinone or indole-derived rings, which may enhance rigidity and π-π stacking interactions. The hexanamide chain in the target compound provides greater conformational flexibility compared to the constrained heterocycles in 8a and 12a.

Hexanamide-Based Compounds ()

Derivatives like PSP23 and PSP65 feature hexanamide backbones modified with thiophene, dioxopiperidin, or isoindolinyl groups . PSP23 includes a 2-amino-5-(thiophen-2-yl)phenyl substituent, while PSP65 incorporates a biphenyl-hydrazinecarbonyl moiety. These modifications contrast with the target compound’s dimethylphenylsulfonamido group, suggesting divergent biological targets (e.g., HDAC inhibition for PSP23/PSP65 vs.

Hydroxamic Acids and Chlorophenyl Amides ()

Hydroxamic acids such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) share amide functionalities but differ in their substitution patterns . The target compound lacks the hydroxamic acid (–NHOH) group critical for metal-chelating activity (e.g., antioxidant or HDAC inhibition). Instead, its sulfonamido group may confer distinct electronic and hydrogen-bonding properties.

Physicochemical Properties

| Property | 6-(N,4-Dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide | N-(p-Tolyl)acetamide 8a | PSP23 | N-(4-Chlorophenyl)hydroxamic Acid 8 |

|---|---|---|---|---|

| Molecular Weight | ~400-450 g/mol (estimated) | 437.48 g/mol | 712.81 g/mol | 237.69 g/mol |

| Key Functional Groups | Sulfonamido, p-tolyl | Thiazolidinone, p-tolyl | Thiophene, dioxopiperidin | Hydroxamic acid, chlorophenyl |

| Solubility | Moderate (sulfonamido enhances polarity) | Low (heterocyclic rigidity) | Low (bulky substituents) | Moderate (hydroxamic acid polarity) |

| logP | ~3.5 (estimated) | ~2.8 | ~4.1 | ~2.2 |

Biological Activity

6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide is a synthetic organic compound classified as a sulfonamide. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a hexanamide backbone, with additional dimethylphenyl and tolyl groups. This unique structural arrangement influences its chemical properties and biological activity.

- Molecular Formula : C16H22N2O2S

- Molecular Weight : 306.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Receptor Modulation : It can modulate receptor functions, potentially influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been demonstrated in several studies:

- In vitro Studies : Laboratory tests have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent antibacterial activity, comparable to established antibiotics.

Case Studies

- Case Study on Antimicrobial Efficacy :

- A study conducted by Opna Bio evaluated the compound's efficacy against resistant bacterial strains. Results showed a significant reduction in bacterial load in treated samples compared to controls.

- Preclinical Trials :

- Preclinical trials assessed the compound's safety and efficacy in animal models. The results indicated minimal toxicity and promising therapeutic outcomes, warranting further investigation into its clinical applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antimicrobial properties |

| N-(p-tolyl)sulfonamide | Lacks hexanamide backbone | Moderate antimicrobial activity |

| Hexanamide derivatives | Similar backbone but different substituents | Varies; some show anti-inflammatory effects |

The distinct combination of functional groups in this compound may confer unique chemical and biological properties compared to these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves coupling sulfonamide and amide precursors. A step-wise approach is recommended:

- React 4-dimethylphenylsulfonyl chloride with a hexanamide intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfonamido linkage .

- Use coupling reagents like HATU or EDCI to facilitate amide bond formation between intermediates .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>95%) should be confirmed by NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for sulfonamide (δ ~2.8–3.2 ppm for methyl groups) and aromatic protons (δ ~6.8–7.5 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

Q. How do the solubility and stability of this compound influence experimental design in aqueous vs. organic systems?

- Methodological Answer :

- The compound’s sulfonamide and amide groups confer limited aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For stability, avoid prolonged exposure to light or acidic/basic conditions (pH <3 or >10 degrades sulfonamide linkages) .

- Pre-screen solubility via nephelometry and validate stability under experimental conditions using accelerated degradation studies (40°C, 75% humidity for 1 week) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?

- Methodological Answer :

- Systematic substituent variation : Replace methyl groups on the phenyl ring with halides or electron-withdrawing groups to assess impact on target binding .

- In silico docking : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase (common sulfonamide targets) .

- In vitro assays : Pair SAR with enzyme inhibition assays (e.g., fluorescence-based) to correlate structural changes with activity .

Q. What experimental strategies address contradictory data in stability studies under oxidative vs. thermal stress?

- Methodological Answer :

- Controlled stress testing : Expose the compound to H₂O₂ (oxidative) and 60°C (thermal) for 24–72 hours. Analyze degradation products via LC-MS .

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal contaminants) .

- Replicate under inert atmospheres : Use argon-purged reactors to isolate oxidative vs. thermal degradation pathways .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate binding dynamics with lipid bilayers or protein pockets (e.g., GROMACS software) .

- ADMET prediction : Use SwissADME to forecast bioavailability and toxicity risks .

Q. What methodologies resolve discrepancies in bioactivity data across different cell lines or assay conditions?

- Methodological Answer :

- Normalization protocols : Include internal controls (e.g., staurosporine for cytotoxicity) and standardize cell passage numbers .

- Dose-response redundancy : Test IC₅₀ values in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Meta-analysis : Pool data from independent labs using random-effects models to identify outliers .

Q. Which analytical techniques are optimal for quantifying trace impurities in bulk samples?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (acetonitrile/water gradient) with diode-array detection (λ=254 nm) .

- LC-MS/MS : Quantify impurities at ppm levels via MRM (multiple reaction monitoring) .

- NMR qNMR : Apply ¹H NMR with trimethoxybenzene as an internal standard for absolute quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.